4-Bromo-3,6-dichloropyridazine
Overview
Description
4-Bromo-3,6-dichloropyridazine is a heterocyclic compound with the molecular formula C4HBrCl2N2. It is characterized by the presence of bromine and chlorine atoms attached to a pyridazine ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,6-dichloropyridazine typically involves the reaction of hydrazine sulfate with bromomaleic anhydride. The reaction mixture is heated to reflux for several hours, followed by cooling to room temperature. The resulting product is filtered, washed with water and acetone, and dried under vacuum to obtain this compound as a white solid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,6-dichloropyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium carbonate, palladium catalysts, and arylboronic acids.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
4-Bromo-3,6-dichloropyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3,6-dichloropyridazine involves its interaction with specific molecular targets. For instance, it has been shown to interact with cyclic nucleotide phosphodiesterase, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
- 3,6-Dichloropyridazine-4-carboxamide
- 4-tert-Butyl-3,6-dichloropyridazine
Comparison: 4-Bromo-3,6-dichloropyridazine is unique due to the presence of both bromine and chlorine atoms on the pyridazine ring, which imparts distinct reactivity and properties compared to its analogs. The bromine atom, in particular, allows for specific substitution reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
4-bromo-3,6-dichloropyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-2-1-3(6)8-9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXKZIUQIROVNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621789 | |
Record name | 4-Bromo-3,6-dichloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10344-42-0 | |
Record name | 4-Bromo-3,6-dichloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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